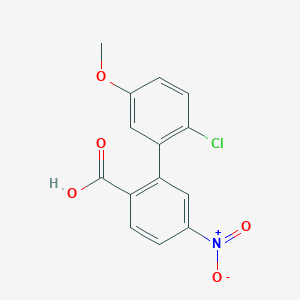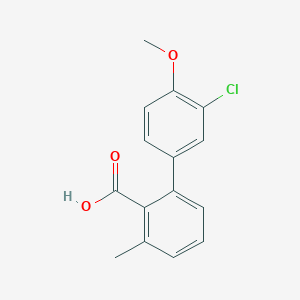
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-CMPBA) is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound which has been used in various studies ranging from biochemical and physiological effects to lab experiments and future directions.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has a wide variety of applications in the field of scientific research. It has been used in studies of its biochemical and physiological effects, as well as in lab experiments. It has also been used in studies of its mechanism of action and its potential for use in future directions.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain functioning. The inhibition of this enzyme by 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to increased levels of acetylcholine in the brain, thus leading to improved brain functioning.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have neuroprotective effects, as well as to be a potential inhibitor of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high purity and the fact that it is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments. It is not readily available in large quantities, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%. It could be used in the development of new drugs for the treatment of neurological disorders. It could also be used in the development of new compounds with similar properties, such as anti-inflammatory and anti-oxidant compounds. Additionally, it could be used in the development of new compounds with potential applications in the treatment of cancer. Finally, it could be used in the development of new compounds with potential applications in the treatment of Alzheimer’s disease.
Synthesemethoden
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a multi-step process. First, 3-chloro-4-methoxyphenylacetic acid is reacted with 5-methoxybenzene-1,3-diol in the presence of anhydrous sodium carbonate. This reaction is then refluxed and cooled to room temperature. The product is then purified by recrystallization in ethanol. Finally, the compound is dried and the purity is measured to be 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFALTZZHAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691053 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-99-7 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














